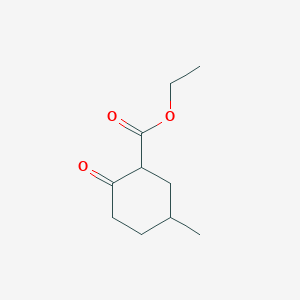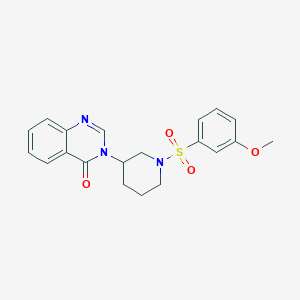
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Quinazolinone derivatives have been investigated for their antifungal activities, with certain compounds displaying significant efficacy against fungal strains. This antifungal property extends the potential use of these derivatives in the development of new antifungal agents. Furthermore, the antibacterial activities of quinazolinone compounds have been evaluated, showing considerable effectiveness against various bacterial strains. These findings suggest a broad spectrum of antimicrobial applications for quinazolinone derivatives in medical research and pharmaceutical development (Shivan & Holla, 2011).
Insecticidal Efficacy
Research into bis quinazolinone derivatives has revealed their potential as insecticides. The synthesis of novel bis quinazolinone compounds and their subsequent evaluation for insecticidal efficacy highlight the versatility of quinazolinone derivatives in pest control applications. This area of research could lead to the development of new, more effective insecticides with quinazolinone as the active ingredient (El-Shahawi et al., 2016).
Anticancer Activity
The potential anticancer properties of quinazolinone derivatives have been a significant focus of research. Studies have shown that these compounds can inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell proliferation and survival. Some quinazolinone derivatives have demonstrated potent inhibitory activity against PI3Kα and mTOR, making them promising candidates for anticancer drug development. This research suggests that quinazolinone derivatives could serve as the basis for new anticancer therapies (Zhang et al., 2015).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potentials of quinazolinone derivatives have been explored, with some compounds showing significant activity in these areas. This suggests that quinazolinone derivatives could be developed into new analgesic and anti-inflammatory medications, providing alternatives to existing treatments. The research into these properties is crucial for expanding the therapeutic applications of quinazolinone derivatives (Alagarsamy et al., 2011).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their application in corrosion inhibition, particularly for mild steel in acidic environments. This research is pivotal for industries where metal corrosion poses significant challenges, indicating the potential of quinazolinone derivatives in developing new corrosion inhibitors. The effectiveness of these compounds in protecting metal surfaces from corrosion can have wide-ranging implications for their industrial application (Chen et al., 2021).
Eigenschaften
IUPAC Name |
3-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-7-4-8-17(12-16)28(25,26)22-11-5-6-15(13-22)23-14-21-19-10-3-2-9-18(19)20(23)24/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNEMDIXQHJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)
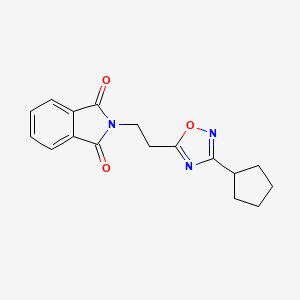
![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)
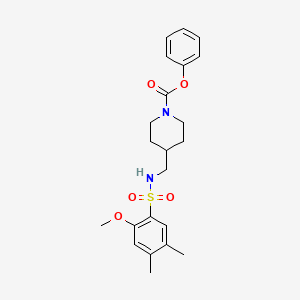
![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)
![(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B2938316.png)
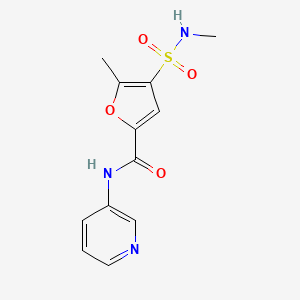
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2938318.png)
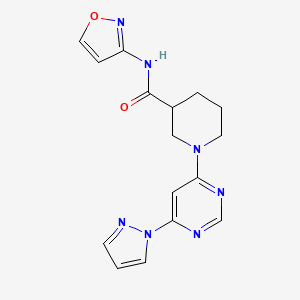
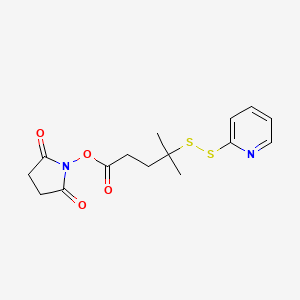
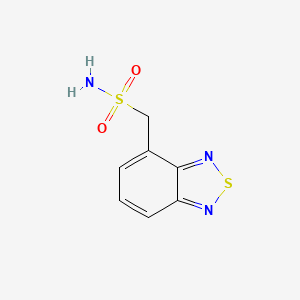
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)
